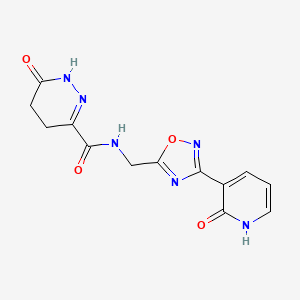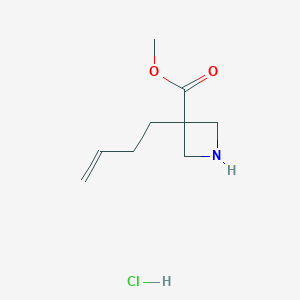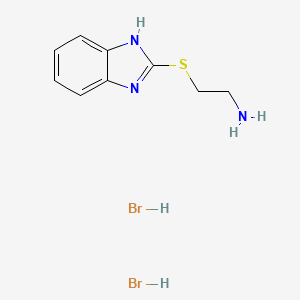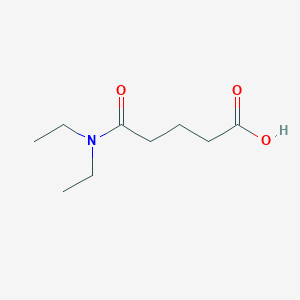![molecular formula C25H22N2O6S B2728470 N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 872196-54-8](/img/structure/B2728470.png)
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, commonly known as MSQ, is a synthetic compound that has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of MSQ is not fully understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. MSQ may also inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
MSQ has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth of bacteria and fungi. In animal studies, MSQ has been shown to have a low toxicity profile and no adverse effects on liver and kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MSQ in lab experiments is its low toxicity profile. This allows for higher concentrations to be used in experiments without causing harm to cells or animals. However, MSQ is not water-soluble, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
Future studies on MSQ could include further investigation of its mechanism of action, as well as its potential as an anticancer agent in vivo. MSQ could also be studied for its potential as an anti-inflammatory and antioxidant agent, as well as its effects on bacterial and fungal growth. Additionally, research could be done to develop more water-soluble forms of MSQ for use in experiments.
In conclusion, MSQ is a synthetic compound that has shown promising results in scientific research applications, particularly in the field of cancer research. Further studies are needed to fully understand its mechanism of action and potential uses in various fields of research.
Synthesemethoden
MSQ can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with 2-nitrobenzaldehyde to form 2-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4-nitrobenzaldehyde. This compound is then reduced to 2-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4-aminobenzaldehyde, which is then reacted with 4-chloro-3-nitrobenzenesulfonyl chloride to form MSQ.
Wissenschaftliche Forschungsanwendungen
MSQ has been studied for its potential as an anticancer agent. In vitro studies have shown that MSQ inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MSQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-17-11-13-18(14-12-17)34(30,31)23-15-27(21-9-5-3-7-19(21)25(23)29)16-24(28)26-20-8-4-6-10-22(20)33-2/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNIWZFKZDOSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

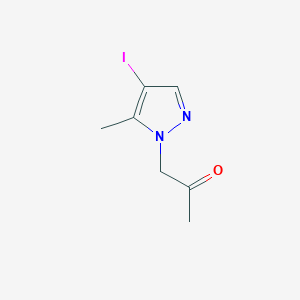
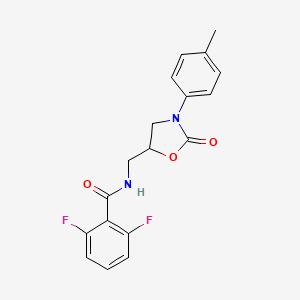

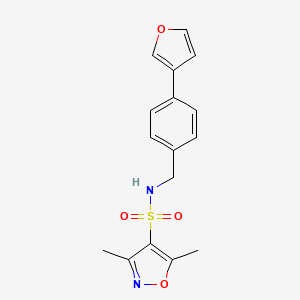
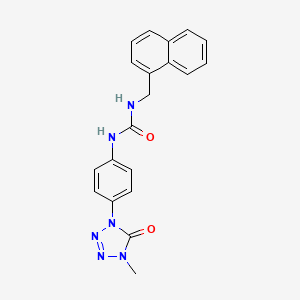

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2728397.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2728399.png)
![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride](/img/structure/B2728400.png)
